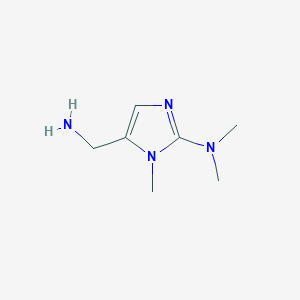

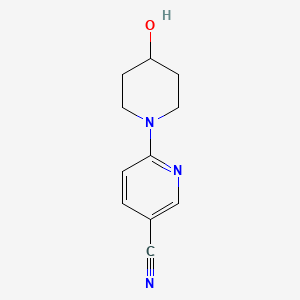

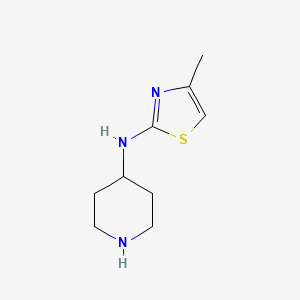

![molecular formula C8H7N3O2 B3199747 2-[(5-Cyanopyridin-2-yl)amino]acetic acid CAS No. 1017051-97-6](/img/structure/B3199747.png)

2-[(5-Cyanopyridin-2-yl)amino]acetic acid

Descripción general

Descripción

“2-[(5-Cyanopyridin-2-yl)amino]acetic acid” is a chemical compound with the CAS Number: 1017051-97-6 . It has a molecular weight of 177.16 . The IUPAC name for this compound is [(5-cyano-2-pyridinyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O2/c9-3-6-1-2-7 (10-4-6)11-5-8 (12)13/h1-2,4H,5H2, (H,10,11) (H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature . The compound has a molecular weight of 177.16 .Aplicaciones Científicas De Investigación

Synthetic Strategies and Pharmacology

The significance of heterocyclic compounds, including 2-[(5-Cyanopyridin-2-yl)amino]acetic acid derivatives, is well recognized in the fields of biology and industry. These compounds are vital due to their diverse promising biological activities, such as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The high reactivity of these scaffolds makes them essential chemical intermediates in various organic syntheses. Recent developments in the synthesis of 2-oxo-3-cyanopyridine derivatives, which share a structural motif with this compound, provide insights into their pharmacological potential. This review aims to guide medicinal chemists in future research related to these compounds (Ghosh et al., 2015).

ACE2 Enzyme Regulation and Therapy Potential

Angiotensin-Converting Enzyme 2 (ACE2) plays a multiplicity of physiological roles, including as a facilitator of amino acid transport, which may be relevant for derivatives of this compound. The enzyme's role as the receptor for SARS-CoV-2 highlights its importance in current biomedical research. ACE2's function in regulating the renin-angiotensin system, its expression in various tissues, and its therapeutic potential through recombinant ACE2 and other analogs provide a crucial link to exploring new therapies for diseases associated with an activated renin-angiotensin system (Gheblawi et al., 2020).

Biomedical Applications of Branched Polymers

Highly branched polymers based on poly(amino acid)s, including derivatives from amino acids like this compound, have garnered attention for their potential in biomedical applications. These polymers, due to their biocompatibility, biodegradability, and ability to act as delivery vehicles for genes and drugs, present a promising avenue for novel therapeutic strategies. The unique structural properties of these polymers, derived from natural amino acids, enable their application in various biomedical fields, including as antiviral compounds and in drug delivery systems (Thompson & Scholz, 2021).

Novel Strategies in Medicinal Chemistry

The exploration of hydantoin derivatives, including those related to this compound, demonstrates the ongoing interest in developing new medicinal chemistry strategies. Hydantoins serve as valuable scaffolds for drug discovery, showcasing a wide range of biological and pharmacological activities. The versatility of hydantoin derivatives in therapeutic and agrochemical applications highlights their importance in the synthesis of non-natural amino acids and potential medical applications. The Bucherer-Bergs reaction, a method for synthesizing hydantoins, underscores the efficiency and simplicity of this approach in creating compounds with significant therapeutic potential (Shaikh et al., 2023).

Propiedades

IUPAC Name |

2-[(5-cyanopyridin-2-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-3-6-1-2-7(10-4-6)11-5-8(12)13/h1-2,4H,5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUSFDRHPWOSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

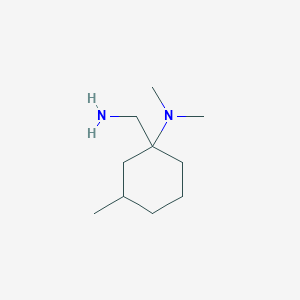

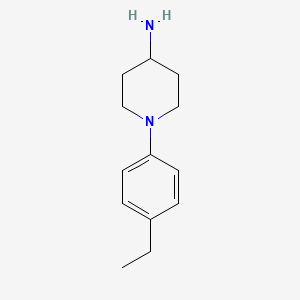

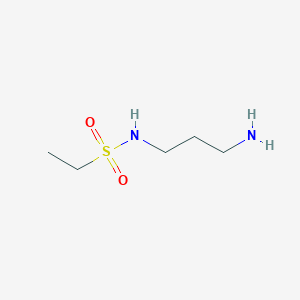

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)

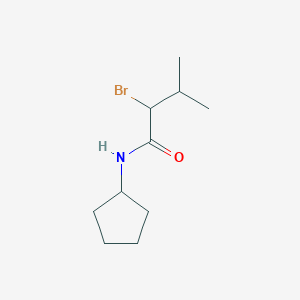

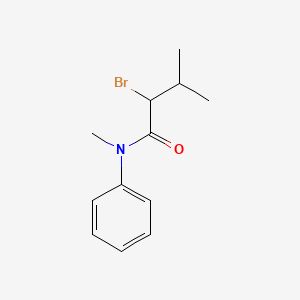

![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)

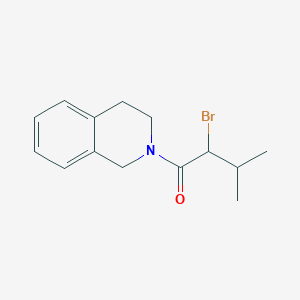

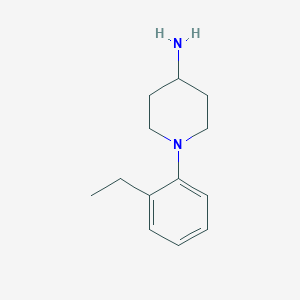

![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3199741.png)